4-fluoro-1-methyl-1H-imidazole

Description

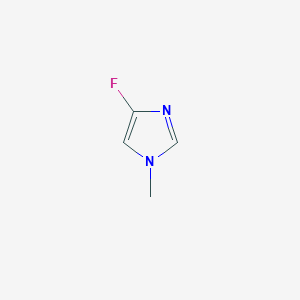

Structure

3D Structure

Properties

Molecular Formula |

C4H5FN2 |

|---|---|

Molecular Weight |

100.09 g/mol |

IUPAC Name |

4-fluoro-1-methylimidazole |

InChI |

InChI=1S/C4H5FN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 |

InChI Key |

GDIUDGHNTMUWOM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 4 Fluoro 1 Methyl 1h Imidazole

Electrophilic Aromatic Substitution Patterns in Fluorinated Imidazoles

The introduction of a fluorine atom onto the imidazole (B134444) ring generally decreases the electron density of the aromatic core, making electrophilic aromatic substitution (EAS) more challenging compared to its non-fluorinated counterpart. vulcanchem.comthieme-connect.com The reaction's feasibility and regioselectivity are dictated by the position of the fluorine atom and the nature of other substituents on the ring.

Research on the direct fluorination of various imidazole derivatives has shown that the reaction is sensitive to the electronic properties of the ring. Electron-rich imidazoles are more amenable to fluorination. thieme-connect.com The mechanism of fluorination with reagents like Selectfluor is complex and debated, with possibilities including a direct SN2 type electrophilic substitution or a single-electron transfer (SET) pathway. thieme-connect.com

Nucleophilic Substitution Reactions and Carbon-Fluorine Bond Activation Studies

The carbon-fluorine (C-F) bond in fluoroaromatic compounds is notoriously strong, making its activation a significant chemical challenge. researchgate.netrsc.org However, in electron-deficient heterocyclic systems like fluorinated imidazoles, the C-F bond can be activated for nucleophilic aromatic substitution (SNAr). acs.orglookchem.com The presence of the electronegative fluorine atom and the ring nitrogens lowers the energy of the Meisenheimer complex intermediate, facilitating the substitution. core.ac.uk

For instance, 5-fluoroimidazoles have demonstrated high reactivity in SNAr reactions with a variety of nucleophiles. acs.org Similarly, 2-fluoro-1-methyl-4,5-dicyanoimidazole, a highly electrophilic compound, readily undergoes SNAr with nucleophiles like aromatic amines and hydrazine (B178648) even at room temperature. lookchem.com While 4-fluoro-1-methyl-1H-imidazole is less activated than these dicyano- or 2-fluoro- examples, the principle remains that the fluorine at C4 is a viable site for nucleophilic displacement, particularly with strong nucleophiles and under appropriate conditions (e.g., heating).

The stability of the C-F bond in 4-fluoroimidazoles is generally high, but the 2-fluoro isomers are significantly more susceptible to fluorine displacement through an addition-elimination mechanism. researchgate.net The activation of C-F bonds can also be achieved using transition metal complexes or metal-free reagents like N-heterocyclic carbenes (NHCs), which can insert into the C-F bond under specific conditions. researchgate.netnih.gov

Metal-Catalyzed Coupling Reactions Involving Fluorinated Imidazoles

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to fluorinated imidazoles. nih.gov

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are fundamental in modern organic synthesis. nih.govsigmaaldrich.comrsc.org While the C-F bond is typically unreactive in these couplings, C-H activation or coupling at other positions (like a C-Br or C-I bond) on the imidazole ring is a common strategy.

However, recent advancements have enabled the use of aryl fluorides in cross-coupling reactions, typically those activated by other electron-withdrawing groups. rsc.org For a compound like this compound, palladium-catalyzed C-H functionalization at the C2 or C5 positions would be a more likely pathway than direct C-F bond coupling. For example, palladium-catalyzed cascade reactions of N-propargyl-benzamidines with aryl halides have been used to synthesize substituted imidazoles. rsc.org In a related context, palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides proceeds smoothly, indicating that if this compound were converted to a stannane (B1208499) or boronic acid derivative at a different position, it could readily participate in such couplings. researchgate.net

| Reaction Type | Catalyst/Reagents | Substrate Type | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Ligands (e.g., Xantphos) | Aryl Boronic Acids | Forms C-C bonds; typically requires a halide or triflate, but C-H activation is possible. vulcanchem.com |

| Heck | Pd(P(t-Bu)₃)₂ | Alkenes | Forms a new C-C bond at an sp² carbon. sigmaaldrich.com |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkynes | Forms a C-C bond between an sp² carbon and an sp carbon. sigmaaldrich.com |

| C-F Activation Coupling | Pd catalyst | Electron-deficient Aryl Fluorides | Direct coupling via C-F bond activation is challenging but possible. rsc.org |

Copper-catalyzed reactions, particularly the Ullmann condensation, are well-suited for forming C-N, C-O, and C-S bonds with aryl halides. mdpi.com These reactions are often more effective than palladium-catalyzed methods for certain substrates, including imidazoles. Copper-catalyzed N-arylation of imidazoles is a widely used method. mdpi.com

Recent research has shown that copper can catalyze the defluorinative [3 + 2] cyclization of amidines with trifluoromethyl compounds to produce 5-fluoroimidazoles. acs.org This highlights copper's ability to mediate reactions involving C-F bond cleavage and formation. Furthermore, copper-catalyzed difluoroalkylation of imidazopyridines has been reported, demonstrating the utility of copper in introducing fluorinated moieties onto imidazole-containing scaffolds. mdpi.com Given this precedent, copper-catalyzed reactions of this compound with various nucleophiles (amines, phenols, thiols) are plausible synthetic routes for further functionalization.

Palladium-Catalyzed Cross-Coupling Methodologies

Ring-Opening and Cycloaddition Reactions of Fluorinated Imidazoles

The imidazole ring is generally stable, but under certain conditions, it can participate in ring-opening or cycloaddition reactions. For example, mesoionic 1,3-oxazolium-5-olates have been shown to react with nucleophiles, leading to ring-opening and subsequent transformation into substituted imidazoles. pharm.or.jp While this is a method for synthesis rather than a reaction of a pre-formed imidazole, it illustrates the dynamic nature of such heterocyclic systems.

1,3-Dipolar cycloaddition reactions involving imidazole N-oxides are a versatile method for functionalizing the imidazole core. researchgate.net These N-oxides can react with dipolarophiles like fluoroalkenes. semanticscholar.org The initial cycloadducts often undergo spontaneous rearrangement to yield functionalized, rearomatized imidazole derivatives. researchgate.net For example, rhodium(II)-catalyzed transannulation of N-tetrafluoroethyl-1,2,3-triazoles with nitriles provides a route to N-tetrafluoroethyl-containing imidazoles, demonstrating a cycloaddition-based strategy to access complex fluorinated imidazoles. nih.govacs.org The abnormal regioselectivity in ring-opening reactions of some fluorinated heterocycles, like hexafluoropropylene oxide (HFPO), has been attributed to the electronic effects of the fluorine atoms, specifically negative hyperconjugation strengthening adjacent bonds. researchgate.net

Mechanistic Investigations of Fluorination and Functionalization Reactions

Understanding the mechanisms of how fluorine is introduced and how fluorinated imidazoles react is crucial for developing new synthetic methods. The mechanism for the direct electrophilic fluorination of imidazoles with reagents like Selectfluor (an N-F reagent) is still debated, with evidence pointing towards either an SN2-type substitution on fluorine or a single-electron transfer (SET) process. thieme-connect.com The higher electron density of the imidazole ring was found to be beneficial for the reaction, supporting the idea of an electrophilic substitution pathway. thieme-connect.com

Mechanistic studies on the reactivity of fluorinated imidazoles often focus on the role of the fluorine atom. In difluoromethyl-substituted imidazoles, hydrolysis can occur via a mechanism involving the ionization of the imidazole N-H, followed by the loss of HF to form an azafulvene intermediate. researchgate.net For nucleophilic aromatic substitution (SNAr), the mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The rate-determining step is typically the initial nucleophilic attack.

Computational studies, such as Density Functional Theory (DFT), have been used to investigate the C-F bond activation process. These studies reveal that fluorine substituents can activate adjacent C-C or C-S bonds towards cleavage through antiphase orbital interactions. chinesechemsoc.org In the context of metal-catalyzed reactions, mechanistic investigations help to elucidate the roles of the metal center, ligands, and additives in facilitating challenging steps like C-F bond activation and reductive elimination. rsc.org

Spectroscopic and Structural Elucidation of 4 Fluoro 1 Methyl 1h Imidazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For fluorinated imidazoles, 1H, 13C, and 19F NMR are particularly insightful.

Proton (1H) and Carbon-13 (13C) NMR for Structural Assignment

For instance, in 1-methyl-4-phenyl-1H-imidazol-2-amine, the methyl protons show a signal at 3.35 ppm, while the imidazole (B134444) ring protons appear at distinct chemical shifts. researchgate.net In the case of 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the imidazole protons resonate around δ 7.56 ppm. vulcanchem.com The protons of the methyl group at the 1-position in related compounds typically appear in the range of δ 3.60-4.04 ppm. rsc.orgscielo.br

The 13C NMR spectra are equally informative. For 4-methylimidazole, the carbon atoms of the imidazole ring show distinct signals, with the methyl carbon appearing at a characteristic chemical shift. chemicalbook.com In fluorinated analogs, the carbon atoms attached to or near the fluorine atom exhibit splitting due to C-F coupling. For example, in a trifluoromethyl-substituted imidazole, the CF3 carbon appears as a quartet with a large coupling constant (J = 274 Hz). rsc.org

Table 1: Representative 1H and 13C NMR Data for Imidazole Analogs

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| 1-methyl-4-phenyl-1H-imidazol-2-amine | 1H | 3.35 (s, 3H, N-CH3) | researchgate.net | |

| 2,4-dibromo-1-methylimidazole | 1H | 3.60 (s, 3H, N-CH3), 6.93 (s, 1H, H-5) | scielo.br | |

| 4,5-dibromo-1-methylimidazole | 1H | 3.63 (s, 3H, N-CH3), 7.46 (s, 1H, H-2) | scielo.br | |

| 2,4-dibromo-1-methylimidazole | 13C | 35.5 (N-CH3), 115.2, 119.5, 123.0 (imidazole C) | scielo.br | |

| 4,5-dibromo-1-methylimidazole | 13C | 33.9 (N-CH3), 104.4, 116.9, 137.4 (imidazole C) | scielo.br |

Note: The table presents data for analogous compounds to infer the expected spectral characteristics of 4-fluoro-1-methyl-1H-imidazole.

Fluorine-19 (19F) NMR Spectroscopy for Fluorine Environment Analysis

19F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. The chemical shift of the fluorine signal is indicative of its electronic environment. For this compound, the fluorine atom at the C4 position is expected to have a characteristic chemical shift.

In analogous compounds, the 19F NMR signals for a fluorine atom on an imidazole or related heterocyclic ring can vary. For example, in 4,5-dibromo-2-fluoro-1-methylimidazole, the fluorine signal appears at δ -107.4 ppm. scielo.br In studies of 2-fluoro- and 4-fluoro-histidine and their imidazole precursors, it was observed that the 19F chemical shifts are sensitive to the pH of the solution, with protonation of the imidazole ring causing significant shifts. rsc.org Specifically, protonation of 4-fluoroimidazoles leads to an upfield shift in the 19F signal. rsc.org

Table 2: 19F NMR Data for Fluorinated Imidazole Analogs

| Compound | Chemical Shift (δ, ppm) | Solvent | Reference |

| 4,5-dibromo-2-fluoro-1-methylimidazole | -107.4 (s) | CDCl3 | scielo.br |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | -111.04 (s) | DMSO-d6 | vulcanchem.com |

Note: This table provides data for analogous compounds to illustrate the typical range of 19F chemical shifts for fluorinated imidazoles.

Advanced NMR Techniques for Stereochemical and Tautomeric Studies

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for detailed structural elucidation, including the determination of stereochemistry and the study of tautomerism.

NOESY experiments can establish the spatial proximity of protons. For example, in regioisomeric N-alkylated indazoles, NOESY was decisive in distinguishing between isomers by observing correlations between the alkyl protons and the protons of the heterocyclic ring. researchgate.net This technique would be useful in confirming the position of the methyl group in this compound.

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectrometry

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectrometry, provides information about the functional groups and vibrational modes of a molecule.

Assignment of Characteristic Vibrational Modes and Functional Groups

The FT-IR spectrum of an imidazole derivative will show characteristic absorption bands corresponding to the vibrations of the imidazole ring and its substituents. For this compound, key expected vibrations include C-H stretching of the methyl group and the imidazole ring, C=N and C=C stretching of the imidazole ring, and the C-F stretching vibration.

In related imidazole compounds, the C=N stretching vibrations are typically observed in the 1500-1600 cm-1 region. bohrium.com The C-F stretching vibration in fluorinated aromatic compounds usually appears in the region of 1250-1000 cm-1. For instance, in a study of ethyl this compound-5-carboxylate, the presence of a C-F bond was confirmed by FT-IR analysis. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Imidazole Analogs

| Compound | Vibrational Mode | Frequency (cm-1) | Reference |

| 1-(4-methoxyphenyl)-1H-imidazole | C-O stretching | 1027 | mdpi.com |

| 1-(2,3-dihydrobenzo[b] vulcanchem.comnist.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | C=N stretching | 1599 | bohrium.com |

| 2,4-dibromo-1-methylimidazole | C-H stretching | 3108, 2942 | scielo.br |

| 4,5-dibromo-1-methylimidazole | C-H stretching | 3108, 2946, 2872 | scielo.br |

Note: The data in this table is for analogous compounds and serves to predict the expected IR absorption regions for this compound.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C4H5FN2.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For imidazole derivatives, fragmentation often involves the stable imidazole ring. For example, in the mass spectrum of 1-methylimidazole (B24206), the molecular ion peak is observed, and fragmentation leads to characteristic ions. In more complex analogs like 2-(4-fluorophenyl)-1-methyl-1H-imidazole, HRMS confirms the molecular ion peak at m/z 176.09 [M+H]+, consistent with its molecular formula C10H9FN2. vulcanchem.com The fragmentation of this compound would be expected to show losses of small neutral molecules and radicals, with the charge often retained by the aromatic imidazole ring.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not extensively documented in publicly available literature, the solid-state architecture and intermolecular interactions can be inferred from crystallographic analyses of closely related fluorinated imidazole and benzimidazole (B57391) derivatives. These studies collectively underscore the significant role of the fluorine substituent in dictating crystal packing and supramolecular assembly.

The substitution of a hydroxyl group with fluorine has been shown to alter the landscape of intermolecular forces, generally leading to a set of weaker, yet collectively significant, interactions. nih.gov The fluorine atom is a poor hydrogen bond acceptor compared to oxygen or nitrogen, yet it actively participates in a network of weaker electrostatic interactions that guide molecular packing. nih.govchim.it

Based on these findings for analogous compounds, the solid-state structure of this compound is expected to be influenced by a combination of these non-covalent interactions. The planarity of the imidazole ring is a common feature in such derivatives. sapub.org The crystal packing would likely be stabilized by a network of C-H···F hydrogen bonds, involving the methyl and imidazole ring protons, and potentially C-F···π or π–π stacking interactions between adjacent imidazole rings.

Table 1: Common Intermolecular Interactions in Fluorinated Imidazole Analogs

| Interaction Type | Description | Observed in Analogs |

|---|---|---|

| C-H···F | Hydrogen bond between a carbon-bound hydrogen and a fluorine atom. | Plays a significant role in stabilizing crystal packing. sapub.org |

| C–F···π | Interaction between the fluorine atom and the π-system of an aromatic ring. | Affects the crystal packing in fluorinated benzimidazoles. mdpi.com |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Common in heterocyclic compounds, contributing to crystal stability. |

| C–F···F–C | Interactions between fluorine atoms of adjacent molecules. | Debated in significance but observed in some crystal structures. rsc.org |

Integration of Experimental Spectroscopic Data with Computational Predictions

The structural elucidation of this compound and its analogs is significantly enhanced by the integration of experimental spectroscopic techniques with theoretical computational methods. This synergistic approach allows for a more detailed and accurate understanding of the molecular structure, electronic properties, and spectroscopic signatures. Density Functional Theory (DFT) has emerged as a powerful tool for predicting spectroscopic parameters, which can then be correlated with experimental data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mdpi.comsci-hub.se

For fluorinated organic molecules, predicting ¹⁹F NMR chemical shifts is a key area where computational chemistry provides invaluable insights. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, which can be influenced by subtle changes in molecular geometry and intermolecular interactions. rsc.org Electronic structure calculations have been successfully employed to describe the changes in ¹⁹F NMR chemical shifts of fluorinated imidazoles, such as 2-fluoro- and 4-fluoro-histidine/(5-methyl)-imidazole, upon changes in protonation state. rsc.org These studies reveal that factors like charge density on the fluorine atom and the nature of molecular orbitals play a crucial role in determining the shielding or deshielding effects observed in the NMR spectra. rsc.org For instance, in 4-fluoro-(5-methyl)-imidazole, protonation leads to a shielded (upfield) chemical shift, a phenomenon that can be rationalized through molecular orbital analysis. rsc.org

Similarly, DFT calculations are used to predict ¹H and ¹³C NMR spectra, as well as vibrational frequencies in IR and Raman spectroscopy. mdpi.comresearchgate.net By comparing the calculated spectra with the experimental ones, researchers can confirm structural assignments and gain a deeper understanding of the molecule's vibrational modes. For example, in a study of 4-(4-Fluoro-phenyl)-1H-imidazole, DFT calculations at the B3LYP/6–311++g(d,p) level were used to compute vibrational wavenumbers, which showed good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net

In the case of 2-(4-fluorophenyl)-1-methyl-1H-imidazole, an analog of the title compound, DFT calculations have been used to predict its dipole moment. vulcanchem.com High-resolution mass spectrometry (HRMS) for this analog confirms the molecular formula, providing further experimental validation of the structure. vulcanchem.com The combination of these experimental and computational approaches is often necessary to unambiguously differentiate between regioisomers, as was demonstrated in the case of fluorinated-benzimidazoisoquinoline, where NMR data alone was insufficient for a definitive assignment. sci-hub.se

The accuracy of these computational predictions is dependent on the chosen level of theory, basis set, and the inclusion of solvent effects. nih.gov Various DFT functionals and basis sets are continuously evaluated to improve the correlation between calculated and experimental spectroscopic data for fluorinated compounds. nih.gov

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Imidazole Analogs

| Compound/Analog | Spectroscopic Data | Experimental Value | Calculated Value (Method) | Reference |

|---|---|---|---|---|

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | ¹H NMR (δ, ppm) | 8.21–8.16, 7.56 | - | vulcanchem.com |

| ¹⁹F NMR (δ, ppm) | -111.04 | - | vulcanchem.com | |

| 4-(4-Fluoro-phenyl)-1H-imidazole | C-H stretch (FTIR, cm⁻¹) | 3056, 3004 | - | researchgate.net |

| C-H stretch (FT-Raman, cm⁻¹) | 3070, 3005 | - | researchgate.net | |

| 4-fluoro-(5-methyl)-imidazole | ¹⁹F NMR shift change upon protonation (Δδ, ppm) | +5.5 | +6.2 (DFT) | rsc.org |

| 2-fluoro-(5-methyl)-imidazole | ¹⁹F NMR shift change upon protonation (Δδ, ppm) | -11.6 | -10.1 (DFT) | rsc.org |

Computational and Theoretical Chemistry Investigations of 4 Fluoro 1 Methyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For imidazole (B134444) derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) or cc-pVDZ are commonly used to calculate bond lengths, bond angles, and dihedral angles. nih.govpnrjournal.com These calculations provide a foundational understanding of the molecule's electronic structure.

While specific experimental crystallographic data for 4-fluoro-1-methyl-1H-imidazole is not available in the provided search results, DFT calculations can predict these parameters with high accuracy. The geometry optimization process finds the lowest energy conformation of the molecule, which is essential for all subsequent computational analyses. For analogous imidazole structures, DFT-optimized geometries have shown excellent agreement with experimental data from X-ray diffraction. iucr.org

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C4-F | ~1.36 Å |

| N1-C2 | ~1.39 Å | |

| C4-C5 | ~1.37 Å | |

| Bond Angle | C5-N1-C2 | ~108° |

| F-C4-C5 | ~125° | |

| Dihedral Angle | F-C4-C5-N1 | ~180° (planar) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's chemical reactivity and kinetic stability. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. nih.govmalayajournal.org For various imidazole derivatives, the HOMO-LUMO gap has been calculated to be around 4 eV, indicating good stability. malayajournal.org FMO analysis helps identify the regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Imidazole Derivative (Note: Data is based on analogous compounds like 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, as specific values for this compound were not found. malayajournal.org)

| Orbital | Energy (eV) | Description |

| HOMO | -5.28 | Electron donor, density often localized on the imidazole ring. |

| LUMO | -1.27 | Electron acceptor, density may be on the imidazole ring. |

| Energy Gap (ΔE) | 4.01 | Indicates high chemical stability. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization, intramolecular interactions, and the stability they confer upon a molecule. nih.govcapes.gov.br This method investigates interactions between filled (donor) and empty (acceptor) orbitals and calculates their stabilization energy, E(2). Higher E(2) values signify stronger interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N1 | π* (C4-C5) | ~53.8 |

| π (C4-C5) | π* (N1-C2) | ~20.5 |

Potential Energy Surface (PES) Mapping and Reaction Pathway Elucidation

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.org Studying the PES is fundamental to understanding chemical reaction mechanisms, identifying stable isomers, and locating transition states. longdom.org

By mapping the PES, chemists can visualize the energy landscape a molecule traverses during a chemical reaction. longdom.org This allows for the elucidation of the most favorable reaction pathways—those with the lowest energy barriers. While constructing a full PES is computationally intensive, it provides invaluable insights into reaction kinetics and dynamics. For complex organic molecules, PES mapping can help predict the outcomes of reactions and design more efficient synthetic routes. longdom.orgrug.nl No specific PES studies for this compound were found in the search results.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies can be compared with experimental data to confirm a molecule's structure. tandfonline.com

For fluorinated imidazoles, predicting the ¹⁹F NMR chemical shift is particularly important. Studies on the analogue 4-fluoro-(5-methyl)-imidazole have shown that electronic structure calculations can successfully replicate experimental ¹⁹F NMR shifts. rsc.org These calculations reveal how factors like protonation state and charge density on the fluorine atom influence the chemical shift. rsc.org Similarly, vibrational frequencies can be computed and compared to experimental FT-IR spectra to assign specific vibrational modes. tandfonline.com

Table 4: Illustrative Predicted Spectroscopic Data for a 4-Fluoro-imidazole Analogue (Note: This table demonstrates the type of data obtained from computational predictions, based on findings for related compounds. tandfonline.comrsc.org)

| Spectroscopy | Nucleus/Group | Predicted Chemical Shift / Frequency |

| NMR | ¹H (imidazole ring) | δ 7.0-8.0 ppm |

| NMR | ¹³C (imidazole ring) | δ 115-140 ppm |

| NMR | ¹⁹F | δ -110 to -120 ppm |

| IR | C-F stretch | ~1250 cm⁻¹ |

| IR | C=N stretch | ~1600 cm⁻¹ |

Topological Analysis (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions

Topological analysis methods like Hirshfeld surface analysis are used to investigate intermolecular interactions within a crystal lattice. iucr.orgeurjchem.com The Hirshfeld surface partitions the crystal space, allowing for the visualization and quantification of close contacts between neighboring molecules.

Table 5: Example Hirshfeld Surface Contact Contributions for a Fluorinated Heterocycle (Note: This table is illustrative, based on data for analogous compounds as specific data for this compound was not found. iucr.orgeurjchem.com)

| Intermolecular Contact | Contribution (%) |

| H···H | 21.7 |

| H···C / C···H | 21.3 |

| H···F / F···H | >10.0 |

| C···C | 6.5 |

| Other | Variable |

Advanced Applications and Material Science Contributions of Fluorinated Imidazoles

Role as Synthetic Building Blocks in Complex Molecule Synthesis (non-biological targets)

Fluorinated imidazoles are versatile and fundamental building blocks for the construction of complex organic molecules. cymitquimica.com The presence of the fluorine atom in a compound like 4-fluoro-1-methyl-1H-imidazole imparts specific properties such as increased metabolic stability and altered lipophilicity, which are often leveraged in medicinal chemistry. However, beyond biological targets, these compounds serve as crucial intermediates in the synthesis of sophisticated molecular architectures for materials science.

The synthesis of this compound can be achieved through methods such as the photochemical irradiation of corresponding diazonium tetrafluoroborates. researchgate.netresearchgate.net Once formed, this fluorinated heterocycle serves as a precursor for more elaborate structures. It can be functionalized to introduce additional groups, enabling its integration into larger, non-biological systems like specialized ligands or monomer units for polymerization. quinoline-thiophene.com The imidazole (B134444) core provides multiple reaction sites, while the fluorine atom modulates the electronic nature of the ring, influencing subsequent chemical transformations.

Applications in Catalysis and Ligand Design for Metal Complexes

The imidazole moiety is a well-established ligand for a wide range of transition metals. The introduction of a fluorine atom, as in this compound, can fine-tune the ligand's electronic properties, enhancing the stability and catalytic activity of the resulting metal complexes. vulcanchem.com Fluorination generally increases the electron-withdrawing nature of the ligand, which can impact the metal center's redox potential and reactivity.

Research on related fluorinated N-heterocycles demonstrates their significant role in catalysis and coordination chemistry:

Coordination Complexes: Fluorinated imidazole and pyrazole (B372694) derivatives are used to form stable complexes with transition metals such as iridium(III), ruthenium(II), copper(II), cobalt(II), and nickel(II). vulcanchem.comossila.commdpi.comacs.org

Catalysis: In materials designed for the oxygen evolution reaction (OER), the presence of a metal-fluoride bond, formed by incorporating fluorinated ligands like those derived from fluorinated imidazoles, is beneficial for creating active catalytic sites. rhhz.net The high electronegativity of fluorine can adjust the electronic structure of the catalyst, promoting its performance in reactions like water splitting. rhhz.net

Ligand Rigidity and Performance: In the design of complexes for optical applications, such as light-emitting devices, rigid fluorinated ligands are used to suppress non-radiative decay processes, thereby increasing the efficiency of the final device. ossila.comacs.org For instance, 1-[2-(Trifluoromethyl)phenyl]imidazole has been used as a ligand in iridium(III) complexes for organic light-emitting diodes (OLEDs). ossila.com

Integration into Functional Materials (e.g., optical materials, polymers, dyes for solar cells)

The unique properties conferred by the fluoro-imidazole moiety are instrumental in the development of advanced functional materials.

Polymers: The incorporation of fluorinated imidazole moieties into polymer backbones can lead to materials with enhanced properties. For example, novel fluorinated polyamides containing tetraphenyl imidazole groups have been synthesized. tandfonline.com These polymers exhibit excellent thermal stability, with 10% weight loss temperatures exceeding 445 °C, good flame retardancy, and high solubility in various organic solvents, allowing them to be cast into flexible, transparent films. tandfonline.com

Porous Materials: Fluorinated imidazoles act as linkers in the synthesis of zeolitic-imidazolate frameworks (ZIFs). acs.org Doping ZIFs with fluorinated imidazole linkers enhances their mechanical resilience and hydrophobicity. acs.org This increased stability is particularly beneficial for applications such as mechanical energy storage, where the material must withstand repeated compression cycles. acs.org

| Material Type | Fluorinated Imidazole Role | Enhanced Properties | Example Application | Reference |

|---|---|---|---|---|

| Polyamides | Monomer unit in polymer chain | High thermal stability, flame retardancy, solubility | Flexible, transparent films | tandfonline.com |

| Zeolitic-Imidazolate Frameworks (ZIFs) | Dopant linker | Increased mechanical resilience and hydrophobicity | Mechanical energy storage | acs.org |

| Iridium(III) Complexes | Cyclometalating ligand | High photoluminescence quantum yield, high efficiency | OLEDs and LECs | ossila.comacs.org |

| Metal-Radical Complexes | Paramagnetic Ligand | Strong magnetic exchange coupling | Molecular magnetic materials | mdpi.com |

Development of Chemical Sensors and Analytical Probes (excluding PET imaging)

The ability of imidazole derivatives to coordinate with other molecules and ions, combined with the electronic influence of fluorine, makes them suitable candidates for chemical sensors. The interaction between the sensor molecule and an analyte can trigger a measurable optical or electronic response.

A notable example, while not using this compound itself, illustrates the principle effectively. A cyclometalated ruthenium complex featuring a phenylimidazole ligand has been shown to function as a chromogenic sensor for detecting fluoride (B91410) ions. ossila.com Upon exposure to fluoride, the solution's color changes from red to green, corresponding to a significant red shift in its absorption spectrum. ossila.com This type of response allows for the visual or spectrophotometric detection of the target analyte. The design of such sensors relies on the specific interaction between the analyte and the metal-ligand complex, a process that can be finely tuned by modifying the structure of the imidazole-based ligand. acs.org

Precursors for Advanced Organic Synthesis (beyond pharmaceuticals and agrochemicals)

Beyond being a simple building block, this compound is a precursor for more complex structures used in materials science. The synthesis of the core compound itself, often via methods like the Balz–Schiemann reaction involving the decomposition of diazonium tetrafluoroborates, is the first step in a multi-stage synthetic pathway. researchgate.netresearchgate.netacs.org

This precursor can then undergo further reactions, such as condensations or cross-coupling reactions, to build larger, more functional molecules. quinoline-thiophene.commdpi.com For instance, a fluorinated methyl-pyrazole carbaldehyde, a related heterocyclic aldehyde, is used as a starting material to synthesize complex nitronyl nitroxide radicals. mdpi.com These radicals are then used as paramagnetic ligands to create heterospin metal complexes with unique magnetic properties. mdpi.com This demonstrates how a simple fluorinated heterocycle serves as a key starting point for the synthesis of advanced materials with specific physical properties, representing a pathway in organic synthesis that extends beyond traditional biological applications. quinoline-thiophene.com

Future Directions and Emerging Research Avenues for 4 Fluoro 1 Methyl 1h Imidazole Research

Development of Novel and Sustainable Synthetic Methodologies

The future of 4-fluoro-1-methyl-1H-imidazole synthesis will likely focus on developing novel and more sustainable methods that offer improvements in efficiency, safety, and environmental impact over classical approaches. Research is anticipated to move towards late-stage fluorination techniques, which allow for the introduction of the fluorine atom at a later point in the synthetic sequence. This strategy is highly valuable as it enables the diversification of complex molecules.

Future methodologies may include:

Photoredox Catalysis: Utilizing visible light to initiate the fluorination process, offering a milder and more selective alternative to traditional methods.

Flow Chemistry: Employing continuous-flow reactors can enhance safety, particularly when handling hazardous fluorinating reagents, and allow for greater control over reaction parameters, leading to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze the fluorination reaction could provide unparalleled selectivity and sustainability.

A comparative look at potential future synthetic strategies is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Photoredox Catalysis | High selectivity, mild reaction conditions, use of visible light as a renewable energy source. | Development of novel photocatalysts, substrate scope expansion. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability, improved yields. | Reactor design, integration with in-line purification and analysis. |

| Biocatalysis | Unmatched regio- and stereoselectivity, environmentally benign, operates in aqueous media. | Enzyme discovery and engineering, understanding of enzymatic C-F bond formation. |

Exploration of Underutilized Reactivity Pathways and C-F Bond Transformations

While the synthesis of this compound is a key area, future research will also delve into its reactivity, particularly exploring underutilized pathways and the challenging transformation of the C-F bond. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge and a frontier in chemical synthesis.

One documented reaction pathway involves the deprotonation of the imidazole (B134444) ring. For instance, treatment of this compound with n-butyllithium at low temperatures generates a lithiated intermediate that can react with various electrophiles. This demonstrates the potential for functionalization at positions other than the fluorine-bearing carbon.

Future research in this area will likely target:

C-H Activation: Direct functionalization of the other C-H bonds on the imidazole ring, providing a more atom-economical approach to creating derivatives.

C-F Bond Functionalization: Developing catalytic methods to selectively cleave the C-F bond and replace the fluorine atom with other functional groups. This would open up a vast chemical space for creating novel analogues.

Ring-Opening Reactions: Investigating conditions that could lead to controlled ring-opening, providing access to unique acyclic fluorinated building blocks.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling will be instrumental in accelerating its development for various applications. While direct computational studies on this specific molecule are not yet widely published, research on closely related compounds, such as ethyl this compound-5-carboxylate, has utilized molecular docking to explore interactions with biological targets.

Future computational efforts will likely involve a multi-pronged approach:

| Computational Method | Application in this compound Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculating electronic properties, bond strengths (including the C-F bond), and reaction mechanisms. | Prediction of reactivity, spectroscopic properties, and thermodynamic stability. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in different environments (e.g., in solution, or interacting with a protein). | Understanding conformational preferences, solvation effects, and binding dynamics to biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate structural features with biological activity or material properties. | Predicting the potential efficacy of new derivatives as drugs or the performance of new materials. |

Expansion into Novel Material Science and Catalytic Applications

The unique electronic properties conferred by the fluorine atom make this compound an attractive candidate for applications in material science and catalysis. Imidazole derivatives are known to be useful in creating dyes, functional materials, and as ligands in coordination chemistry.

Emerging applications for this compound could include:

Organic Electronics: The polarized C-F bond can influence the electronic properties of materials, making fluorinated compounds potentially useful in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Liquid Crystals: The introduction of fluorine can modify the mesomorphic properties of molecules, leading to the development of new liquid crystalline materials.

Catalysis: As a ligand, this compound could be used to tune the electronic properties of metal catalysts, thereby influencing their activity and selectivity.

Biomedical Imaging: Radionuclide-labeled fluoroimidazoles are used as tracers for PET imaging of tumor hypoxia. Future research could explore derivatives of this compound for similar applications.

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Predictions

The most rapid and insightful progress in understanding and applying this compound will come from synergistic approaches that tightly integrate synthesis, advanced characterization, and theoretical predictions. This iterative cycle allows for the rational design of new derivatives and materials, their efficient synthesis, and a deep understanding of their properties.

A typical synergistic workflow would involve:

Computational Design: Using methods like DFT and QSAR to predict promising derivatives of this compound with desired properties.

Synthetic Execution: Employing novel and sustainable synthetic methods to create the designed molecules.

Advanced Characterization: Using a suite of analytical techniques (e.g., NMR, X-ray crystallography, spectroscopy) to confirm the structure and probe the properties of the new compounds.

Experimental Testing: Evaluating the performance of the new molecules in their target application (e.g., biological assays, material property measurements).

Feedback Loop: Using the experimental results to refine the computational models, leading to the design of the next generation of improved molecules.

This integrated approach will be crucial for unlocking the full potential of this compound and establishing it as a valuable building block in the development of new medicines and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.